Product packaging for Actinomycin V(Cat. No.:CAS No. 18865-48-0)

Actinomycin V

Cat. No.: B092227
CAS No.: 18865-48-0
M. Wt: 1269.4 g/mol
InChI Key: GQZJMUMSSGCVFS-IRFLANFNSA-N
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Description

Overview of the Actinomycin (B1170597) Family and their Significance in Chemical Biology

The actinomycins are a class of chromopeptide antibiotics produced by various species of Streptomyces, a genus of Gram-positive bacteria. ontosight.ai First reported in 1940, over 30 different actinomycins have been discovered from natural sources. frontiersin.org This family of compounds is characterized by a planar phenoxazinone chromophore linked to two cyclic pentapeptide lactone rings. ontosight.airesearchgate.netsci-hub.se The variations in the amino acid composition of these peptide rings give rise to the different actinomycin analogs. researchgate.netresearchgate.net

In chemical biology, actinomycins are significant for their potent biological activities, including antibacterial, antiviral, and antitumor properties. ontosight.aiadipogen.com Their primary mechanism of action involves intercalating into DNA, which inhibits transcription and can interfere with DNA replication. ontosight.aiwikipedia.org This ability to bind to DNA makes them valuable tools in molecular biology for studying gene expression. ontosight.ai Actinomycin D, the most extensively studied member of the family, is used clinically as a chemotherapy agent for various cancers. frontiersin.orgwikipedia.orgbioaustralis.com

Distinctive Structural and Biological Characteristics of Actinomycin X2 within the Actinomycin Congeners

Actinomycin X2, also known as Actinomycin V, is structurally distinguished from other actinomycins by a specific modification in one of its pentapeptide lactone rings. adipogen.commedchemexpress.comnih.gov It contains a 4-oxo-L-proline residue in place of the proline or hydroxyproline (B1673980) found in other congeners like Actinomycin D. adipogen.comhellobio.com This seemingly minor structural alteration leads to significant differences in its biological activity.

Table 1: Structural Comparison of Actinomycin X2 and Actinomycin D

FeatureActinomycin X2Actinomycin D
Core Structure Phenoxazinone chromophore with two cyclic pentapeptide lactonesPhenoxazinone chromophore with two cyclic pentapeptide lactones
Distinguishing Residue Contains 4-oxo-L-proline in the β-chainContains proline in the β-chain
Molecular Formula C62H84N12O17C62H86N12O16
Molecular Weight 1269.4 g/mol 1255.4 g/mol

Data sourced from multiple references. adipogen.combioaustralis.comnih.gov

Biologically, Actinomycin X2 has demonstrated potent antimicrobial and antitumor activities, in some cases surpassing those of Actinomycin D. frontiersin.orgresearchgate.net It exhibits strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. medchemexpress.comresearchgate.netimmunomart.com Studies have shown that Actinomycin X2 has higher cytotoxicity towards certain cancer cell lines, such as human leukemia (HL-60) cells, compared to Actinomycin D. sci-hub.seadipogen.comhellobio.com For instance, research has indicated that Actinomycin X2 is the most active against MCF-7, K562, and A549 tumor cell lines with very low IC50 values. frontiersin.org

Historical Context and Current Research Trajectory of Actinomycin X2 Investigation

Actinomycin X2 has been isolated from various Streptomyces species, including marine-derived strains, which are a rich source of novel bioactive compounds. frontiersin.orgresearchgate.netacs.org Early research focused on its isolation, structural elucidation, and initial characterization of its antimicrobial and antitumor properties.

Current research on Actinomycin X2 is multifaceted. A significant area of investigation is the development of drug delivery systems to enhance its therapeutic potential while mitigating its cytotoxicity. acs.org For example, folate receptor-targeted liposomes loaded with Actinomycin X2 have been developed to improve its specificity and efficacy against hepatocellular carcinoma. acs.org Another research avenue explores its application as a natural dye for fabrics, imparting antimicrobial properties to materials like silk. researchgate.netnih.gov Furthermore, ongoing studies continue to explore its full range of biological activities, including its potential as an antiviral agent and its mechanism of inducing apoptosis in cancer cells through pathways like mTOR. adipogen.commedchemexpress.comhellobio.com The discovery of new actinomycins, such as Actinomycin L which is formed from Actinomycin X2, highlights the continuing potential for discovering novel derivatives with unique biological activities. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H84N12O17 B092227 Actinomycin V CAS No. 18865-48-0

Properties

CAS No.

18865-48-0

Molecular Formula

C62H84N12O17

Molecular Weight

1269.4 g/mol

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-1-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H84N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-33,36-37,42-45,48-49H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49+/m1/s1

InChI Key

GQZJMUMSSGCVFS-IRFLANFNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CC(=O)CN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(=O)CN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Other CAS No.

18865-48-0

Pictograms

Acute Toxic; Health Hazard

Synonyms

actinomycin X2

Origin of Product

United States

Actinomycin X2 Bioproduction and Biosynthetic Pathways

Microbial Ecology and Producer Strain Identification

The discovery and characterization of microorganisms capable of producing Actinomycin (B1170597) X2 are foundational to its study. These efforts span from traditional soil screening to the exploration of more exotic ecological niches.

The genus Streptomyces is the most prolific source of actinomycins, including Actinomycin X2. biorxiv.org Isolation and characterization studies have identified several producer strains, often from soil environments. For instance, Streptomyces padanus strain JAU4234, isolated from a soil sample in Jiangxi, China, was identified as a producer of Actinomycin X2. asm.org Similarly, screening of soil from Sudan led to the identification of Streptomyces spp., with one strain, AH11.4, also producing Actinomycin X2 alongside Actinomycin D. academicjournals.orgajol.info These findings highlight that soil, a traditional source for antibiotic discovery, remains a valuable reservoir for novel actinomycin-producing strains. ajol.info

The characterization process for these isolates involves a combination of morphological, physiological, biochemical, and molecular techniques. academicjournals.orgajol.info Methods like 16S rRNA gene sequencing are crucial for phylogenetic analysis, confirming the identity of the isolates and often revealing that they are distinct from previously identified producer strains. academicjournals.orgajol.info

Producer StrainOriginCo-produced ActinomycinsReference
Streptomyces padanus JAU4234Soil (Jiangxi, China)Fungichromin, Antifungalmycin 702 asm.org
Streptomyces sp. AH11.4Soil (Sudan)Actinomycin D academicjournals.orgajol.info
Streptomyces cyaneofuscatusMarine Cyanobacterium (Lyngbya sp.)Not specified mdpi.com
Streptomyces sp. MS449Marine Sediment (South China Sea)Actinomycin D researchgate.net
Streptomyces heliomycini WH1Marine Coastal Habitat (Saudi Arabia)Actinomycin D, Actinomycin X0β frontiersin.orgnih.gov
Streptomyces smyrnaeus UKAQ_23Mangrove Sediment (Saudi Arabia)Actinomycin D peerj.com
Streptomyces globisporus WA5-2-37Insect Intestinal Tract (Periplaneta americana)Collismycin A researchgate.netfrontiersin.org
Streptomyces gramineus TBRC 15927Soil under Magnolia bailloniiActinomycin D, Actinomycin X0β mdpi.com

Recent research has expanded beyond terrestrial soils to more unique ecological niches, revealing new sources of Actinomycin X2. Marine environments, known for their unique biodiversity, have proven to be a rich source. A notable example is Streptomyces sp. MS449, isolated from a marine sediment sample from the South China Sea, which produces substantial quantities of both Actinomycin X2 and Actinomycin D. researchgate.net Another marine-derived strain, Streptomyces heliomycini WH1, was isolated from coastal habitats in Saudi Arabia and also produces a complex of actinomycins including X2. frontiersin.orgnih.gov Furthermore, Streptomyces cyaneofuscatus, which produces Actinomycin X2, was isolated from a marine cyanobacterium. mdpi.com The adaptation of these microorganisms to harsh marine conditions may contribute to their capacity to produce unique bioactive compounds. researchgate.net

The microbiomes of insects represent another promising frontier. A strain of Streptomyces globisporus (WA5-2-37), isolated from the intestinal tract of the American cockroach (Periplaneta americana), was found to produce Actinomycin X2 and collismycin A. frontiersin.orgmdpi-res.com This was the first report of a naturally occurring S. globisporus strain from this insect source capable of producing these compounds. frontiersin.org Such discoveries underscore the vast, untapped potential of symbiotic microorganisms associated with insects for yielding novel antibiotics. nih.govnih.gov

Isolation and Characterization of Streptomyces Genera and Strain Diversity in Actinomycin X2 Production

Fermentation and Culture Optimization for Enhanced Bioproduction

Maximizing the yield of Actinomycin X2 from a producer strain is a critical step that involves meticulous optimization of culture conditions and fermentation processes.

The composition of the culture medium significantly impacts the production of secondary metabolites like Actinomycin X2. Key nutritional factors include carbon and nitrogen sources. Studies have shown that the production of actinomycins is strongly influenced by the available carbon source, with the optimal choice varying between strains. biorxiv.orgnih.gov For some Streptomyces species, fructose (B13574) or glycerol (B35011) are superior to glucose for antibiotic production. biorxiv.orgnih.govscielo.br

For Streptomyces spp. JAU4234, a study using response surface methodology identified soybean meal and peptone as the most significant factors for Actinomycin X2 production. nih.govoup.com The optimized medium, containing 21.65 g/L of soybean meal and 9.41 g/L of peptone, resulted in a yield of 617.4 mg/L, a 36.9% increase over the unoptimized medium. nih.gov Conversely, cornstarch and soybean oil were found to have a negative effect on production for this strain. nih.govoup.com

Environmental factors such as pH and salinity are also critical, particularly for marine-derived strains. For Streptomyces heliomycini WH1, the highest production of Actinomycin X2 (283.4 mg/L) was achieved in a specific medium (MII) with an initial pH of 8.5 and a salinity of 5%. frontiersin.orgresearchgate.net This represented a more than 150-fold increase compared to the initial isolation medium. frontiersin.org Similarly, for Streptomyces parvulus LS-2, an optimal fermentation temperature of 34°C and a pH of 6.5 were identified to maximize the yield of actinomycin D, a related compound. brieflands.com

StrainKey Optimization FactorsOptimal ConditionsResulting YieldReference
Streptomyces spp. JAU4234Nitrogen SourcesSoybean meal (21.65 g/L), Peptone (9.41 g/L)617.4 mg/L nih.gov
Streptomyces heliomycini WH1pH, SalinitypH 8.5, Salinity 5%283.4 mg/L frontiersin.org
Streptomyces parvulusCarbon SourceFructose (30 g/L)635 mg/L (Actinomycin D) scielo.br
Streptomyces sindenensisCarbon/Nitrogen Sources, Aeration, AgitationFructose (2.55%), Peptone (0.309%), NaNO₃ (0.114%), 600 rpm, 1.5 vvm365 mg/L (Actinomycin D)

Beyond media composition, advances in bioprocess engineering offer powerful tools for enhancing antibiotic production. sathyabama.ac.inbldeasbkcp.ac.in Statistical methods like Response Surface Methodology (RSM) are effectively used to model and optimize the complex interactions between multiple media components, leading to significant yield improvements. nih.govoup.comfrontiersin.org

The use of controlled bioreactors allows for the precise regulation of physical parameters like aeration and agitation, which are crucial for microbial growth and metabolite production. scielo.br For instance, in the production of actinomycin D by S. parvulus, increasing the aeration to 1.5 vvm and the stirring speed to 500 rpm in a bioreactor boosted the yield to 1530 mg/L, a substantial increase from shake flask experiments. scielo.br

Immobilization of the producer cells is another advanced technique. By adsorbing Streptomyces nasri mycelia to sintered glass beads, a 4-fold increase in productivity was achieved compared to free-suspension cultures, enabling stable, continuous fermentation for an extended period. researchgate.net More recently, hybrid approaches combining Artificial Neural Networks (ANN) with optimization algorithms like the Trees Social Relations (TSR) algorithm have been used to model and optimize the non-linear dynamics of fermentation, leading to four-fold enhancements in actinomycin production. bidacv.com These process engineering strategies are key to making bioproduction more efficient and scalable. sathyabama.ac.in

Investigation of Nutritional and Environmental Modulators in Actinomycin X2 Yield

Genetic and Enzymatic Foundations of Actinomycin X2 Biosynthesis

The synthesis of Actinomycin X2 is a complex, enzyme-mediated process directed by a specific biosynthetic gene cluster (BGC). nih.gov Actinomycins are chromopeptides, characterized by a phenoxazinone chromophore linked to two identical pentapeptide lactone chains. biorxiv.orgresearchgate.net These peptides are not synthesized by ribosomes but by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs). biorxiv.orgresearchgate.netnih.gov

The biosynthesis begins with the construction of the chromophore's precursor, 4-methyl-3-hydroxy-anthranilic acid (4-MHA). biorxiv.orgnih.gov This precursor unit then initiates the assembly of the pentapeptide chain on the NRPS enzyme complex. biorxiv.orgnih.gov The actinomycin BGC contains the genes encoding the NRPS machinery as well as the enzymes required for synthesizing the 4-MHA precursor. nih.govresearchgate.net

The structural difference that defines Actinomycin X2 is the presence of a 4-oxoproline residue in its pentapeptide rings, in contrast to the proline in Actinomycin D or 4-hydroxyproline (B1632879) in Actinomycin X0β. biorxiv.orgnih.govdovepress.com This specific modification is catalyzed by a cytochrome P450 enzyme, encoded within the BGC. biorxiv.org This enzyme performs a sequential oxidation of the proline residue, first to 4-hydroxyproline (to form Actinomycin X0β) and then to 4-oxoproline (to form Actinomycin X2). biorxiv.orgnih.gov This oxidation occurs on the pentapeptide lactone precursors before they dimerize to form the final actinomycin molecule. biorxiv.org The final step in the pathway is the oxidative condensation of two of these 4-MHA pentapeptide lactone molecules, a reaction catalyzed by a phenoxazinone synthase, to form the complete Actinomycin X2 structure. dovepress.com Understanding this genetic and enzymatic framework is crucial for future efforts in metabolic engineering to improve yields and generate novel actinomycin analogues. nih.gov

Elucidation of the Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line in Actinomycin X2 Construction

The core of actinomycin biosynthesis is a non-ribosomal peptide synthetase (NRPS) assembly line, a large multi-enzyme complex that synthesizes the pentapeptide side chains without the use of ribosomes. biorxiv.orgresearchgate.net The process begins with the formation of the chromophore precursor, 4-methyl-3-hydroxy-anthranilic acid (4-MHA), which serves as the starting unit for the NRPS assembly. mdpi.comresearchgate.net

This 4-MHA starter unit is then loaded onto the NRPS machinery, which proceeds to sequentially add and modify the five amino acids that constitute the pentapeptide chain. mdpi.comnih.gov For actinomycins, these amino acids typically include L-threonine, D-valine, L-proline, L-sarcosine, and N-methyl-L-valine. mdpi.comnih.govnih.gov The NRPS enzymes are modular, with each module responsible for the recognition, activation, and incorporation of a specific amino acid. The final step in the formation of the actinomycin molecule is the oxidative condensation of two 4-MHA-pentapeptide lactone "halves" to form the final dimeric structure. biorxiv.orgnih.gov

In the actinomycin D-producing Streptomyces costaricanus SCSIO ZS0073, which shares a similar biosynthetic framework, specific genes within the gene cluster have been identified as responsible for the peptide chain assembly. mdpi.comnih.gov These provide a model for understanding the assembly of Actinomycin X2.

GenePutative Function in NRPS Assembly
acnD MbtH-like protein, often associated with NRPS function
acnE NRPS subunit
acnN1 NRPS subunit
acnN2 NRPS subunit
acnN3 NRPS subunit
This table is based on data from a related actinomycin-producing strain and illustrates the genetic basis of the NRPS assembly line. mdpi.comnih.gov

Functional Characterization of Specific Enzymes (e.g., Cytochrome P450s, 4-Oxoproline Synthase) Involved in Structural Diversification

The structural diversity among actinomycins, particularly the X-type variants, arises from specific enzymatic modifications of the peptide chains. The formation of the 4-oxoproline residue characteristic of Actinomycin X2 is a critical diversification step. mdpi.comnih.gov This transformation is catalyzed by a specialized enzyme system involving a cytochrome P450 (P450) monooxygenase, which functions as a 4-oxoproline synthase. nih.govnih.gov

Research on Streptomyces antibioticus, a known producer of Actinomycin X2, has identified two genes, saacmM and saacmN, within the biosynthetic gene cluster that are crucial for this modification. nih.gov saacmM encodes the cytochrome P450 enzyme, while saacmN encodes a ferredoxin that acts as a redox partner. nih.govdovepress.com This enzyme system catalyzes the ketonization of the proline residue in one of the pentapeptide lactone halves (the β-half) to form 4-oxoproline. nih.gov This oxidation occurs after the pentapeptide lactone half-molecule is formed but before the final dimerization step. biorxiv.orgnih.gov The enzyme, saAcmM, and its orthologues represent a distinct family of peptidylproline-ketonizing P450 enzymes. nih.gov

In another strain, S. costaricanus, the P450 gene acnP was found to be responsible for the hydroxylation of proline to create actinomycin Xoβ, a closely related compound containing 4-hydroxyproline. mdpi.comnih.gov Deletion of this gene eliminated the production of the modified actinomycin, confirming the role of P450 enzymes in generating the structural diversity of X-type actinomycins. mdpi.comnih.gov

Enzyme/GeneFunctionOrganism
saAcmM (Cytochrome P450) Catalyzes proline ketonization to form 4-oxoprolineStreptomyces antibioticus
saAcmN (Ferredoxin) Redox partner for saAcmMStreptomyces antibioticus
AcnP (Cytochrome P450) Catalyzes proline hydroxylationStreptomyces costaricanus

Analysis of Interplay between Primary and Secondary Metabolic Pathways in Actinomycin X2 Formation (e.g., Anthranilamide Integration)

The biosynthesis of Actinomycin X2 is not an isolated process; it intersects with primary metabolic pathways that supply essential precursors. The most fundamental link is the origin of the 4-MHA chromophore, which is derived from the primary metabolite L-tryptophan through a multi-step enzymatic pathway. nih.govsemanticscholar.org

A more complex and direct interplay was discovered with the identification of actinomycin L, a novel derivative of Actinomycin X2. biorxiv.orgnih.gov Actinomycin L is formed through a unique spirolinkage reaction between anthranilamide, a primary metabolite, and the 4-oxoproline moiety of an Actinomycin X2 precursor before the final condensation step. biorxiv.orgnih.govresearchgate.net This discovery highlights a fascinating convergence of two distinct metabolic routes: the secondary metabolic pathway producing Actinomycin X2 and a primary metabolic pathway producing anthranilamide. biorxiv.orgresearchgate.net

Feeding experiments have validated this connection. When the Actinomycin X2-producing strain S. antibioticus, which does not naturally produce actinomycin L, was supplied with anthranilamide in its culture medium, it successfully produced actinomycin L. biorxiv.orgresearchgate.netresearchgate.net This demonstrates that the availability of the primary metabolite anthranilamide is a key determining factor for the biosynthesis of this novel actinomycin derivative, showcasing a direct integration of primary metabolism into the diversification of a secondary metabolite. biorxiv.org

Identification and Comprehensive Analysis of Actinomycin X2 Biosynthetic Gene Clusters and Associated Regulatory Elements

The complete set of instructions for Actinomycin X2 production is encoded in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). The BGC for Actinomycin X2 was identified and sequenced from Streptomyces antibioticus IMRU 3720. dovepress.comnih.gov This cluster spans approximately 37.5 kb and contains 20 coding sequences (genes). nih.gov

Comparative analysis reveals that the S. antibioticus BGC is highly similar in organization to the BGC from the actinomycin C producer S. chrysomallus. dovepress.comnih.gov However, a critical difference lies in the genes responsible for proline modification. The S. antibioticus cluster contains the functional genes saacmM (P450) and saacmN (ferredoxin) required for 4-oxoproline formation. nih.govdovepress.com In contrast, the corresponding orthologues in one part of the duplicated S. chrysomallus cluster are non-functional pseudogenes, explaining its inability to produce X-type actinomycins. dovepress.com

The actinomycin BGC in a related producer, S. costaricanus, was found to be approximately 39.8 kb and contains 25 open reading frames (ORFs). mdpi.comnih.gov This cluster includes not only the core NRPS and 4-MHA synthesis genes but also regulatory elements. In this strain, a set of four positive regulatory genes, designated acnWU4RO, were identified through gene inactivation studies, highlighting the complex control mechanisms governing actinomycin production. mdpi.com The presence of such regulatory genes within the BGC ensures that the energetically expensive process of antibiotic production is tightly controlled and coordinated.

Molecular Mechanisms of Action of Actinomycin X2

Nucleic Acid Intercalation and DNA Binding Dynamics

The cornerstone of Actinomycin (B1170597) X2's biological activity lies in its ability to bind to double-helical DNA. mdpi.com This interaction is not a simple association but a highly specific and dynamic process that physically obstructs the machinery of gene expression.

Structural Basis of Actinomycin X2 Binding to Double-Helical DNA

Actinomycin X2, like its well-studied counterpart Actinomycin D, interacts with DNA through a process known as intercalation. mdpi.comresearchgate.netresearchgate.net This involves the insertion of its planar phenoxazone ring system between the base pairs of the DNA double helix. mdpi.comresearchgate.net This intercalation event is not random; it displays a notable preference for G-C (guanine-cytosine) rich regions of DNA. mdpi.comresearchgate.net The binding of Actinomycin X2 to DNA can induce significant conformational changes in the DNA structure, including bending and unwinding of the helix. nih.govnih.gov In some instances, this interaction can even lead to the flipping out of a nucleotide from the helical stack. nih.gov These structural distortions are crucial to its mechanism of action, as they interfere with the proper functioning of enzymes that utilize DNA as a template.

The stability of the Actinomycin X2-DNA complex is a key determinant of its biological efficacy. The dissociation of the molecule from DNA is a slow process, which contributes to its potent inhibitory effects. researchgate.net

Role of the Phenoxazone Chromophore and Cyclic Pentapeptide Lactone Moieties in DNA Recognition and Interaction

The remarkable specificity and stability of Actinomycin X2's interaction with DNA are orchestrated by its two principal structural components: the phenoxazone chromophore and the two cyclic pentapeptide lactone rings. mdpi.comresearchgate.net

The planar phenoxazone chromophore is the intercalating moiety, inserting itself between the DNA base pairs. mdpi.comresearchgate.net This insertion is the primary physical block to the progression of enzymes like RNA polymerase along the DNA template. researchgate.net

The two cyclic pentapeptide lactone rings play a critical role in sequence recognition and stabilizing the complex. mdpi.comresearchgate.net These rings are positioned in the minor groove of the DNA helix. researchgate.netnih.gov Specific hydrogen bonds are formed between the amino acid residues of the pentapeptide chains and the guanine (B1146940) bases in the DNA, which accounts for the compound's preference for G-C sequences. researchgate.net These interactions effectively lock the molecule in place, enhancing the stability of the drug-DNA complex. researchgate.net The cyclic peptides also shield the crucial hydrogen bonds from the surrounding solvent, further contributing to the longevity of the interaction. researchgate.net While the core structure and function are similar to Actinomycin D, the specific amino acid composition of Actinomycin X2's pentapeptide chains can influence its binding affinity and biological activity. nih.gov

Transcriptional Inhibition and RNA Synthesis Modulation

The direct consequence of Actinomycin X2's binding to DNA is the profound inhibition of transcription, the process of synthesizing RNA from a DNA template. This disruption of RNA synthesis is a central pillar of its mechanism of action.

Specificity and Mechanism of DNA-Dependent RNA Polymerase Inhibition by Actinomycin X2

Actinomycin X2 acts as a direct inhibitor of DNA-dependent RNA polymerase. scbt.com By intercalating into the DNA template, it creates a physical barrier that blocks the elongation phase of transcription. researchgate.net The RNA polymerase enzyme, as it moves along the DNA strand, encounters the bound Actinomycin X2 molecule and is unable to proceed, leading to the premature termination of RNA synthesis. researchgate.net This inhibitory action is not limited to a specific type of RNA polymerase, affecting the synthesis of various RNA species within the cell. pnas.org

Comparative Analysis of Actinomycin X2 Effects on Cellular RNA Synthesis versus Viral RNA Synthesis Pathways

The inhibitory effect of actinomycins on RNA synthesis has been a valuable tool in virology to differentiate between various viral replication strategies. Generally, DNA viruses that rely on the host cell's DNA-dependent RNA polymerase for transcription are susceptible to inhibition by actinomycins. pnas.org In contrast, RNA viruses that utilize their own RNA-dependent RNA polymerase (RdRp) for replication are often resistant to the effects of these compounds, as their primary template is RNA, not DNA. pnas.orgmdpi.com

For instance, the replication of Mengovirus, an RNA virus, is largely unaffected by concentrations of actinomycin D that significantly inhibit host cell RNA synthesis. pnas.org However, the replication of vaccinia virus, a DNA virus, is sensitive to actinomycin. pnas.orgnih.gov Interestingly, some studies have shown that actinomycin D can interfere with the nucleo-cytoplasmic transport of viral RNA in certain infections, such as with the fowl plague virus, even if it only partially inhibits viral RNA synthesis. researchgate.net The production of the RNA polymerase of foot-and-mouth disease virus, an RNA virus, has also been shown to be inhibited by actinomycin D, suggesting a more complex interplay than simple template binding. nih.gov

Induction of Programmed Cell Death and Antiproliferative Effects

Beyond its role as a transcriptional inhibitor, Actinomycin X2 is a potent inducer of programmed cell death, or apoptosis, which is a key contributor to its antiproliferative effects. medchemexpress.comhellobio.commdpi.com This ability to trigger cellular suicide in cancer cells is a major reason for the interest in its therapeutic potential. acs.org

Studies have demonstrated that Actinomycin X2 can induce apoptosis in various cancer cell lines, including human prostate cancer cells and human leukemia (HL-60) cells. medchemexpress.comhellobio.com In fact, it has shown higher cytotoxicity towards HL-60 cells compared to Actinomycin D. researchgate.nethellobio.com The induction of apoptosis by actinomycins can occur through multiple pathways, sometimes in a p53-dependent manner and at other times independently of p53. nih.govmdpi.com The process often involves the activation of caspases, a family of proteases that execute the apoptotic program, and a decrease in the mitochondrial membrane potential. mdpi.com

One identified mechanism through which Actinomycin X2 induces apoptosis in human prostate cancer cells is by interfering with the mTOR signaling pathway. nih.gov Specifically, it has been shown to decrease the levels of mTOR, PI3K, and Akt, while increasing the level of the tumor suppressor PTEN. nih.gov This modulation of a critical cell survival pathway pushes the cell towards apoptosis.

The antiproliferative activity of Actinomycin X2 is a direct consequence of its ability to inhibit transcription and induce apoptosis. By halting the production of essential RNAs and proteins and actively triggering cell death, Actinomycin X2 effectively curbs the uncontrolled growth of cancer cells. frontiersin.org

Elucidation of Apoptotic Pathways Modulated by Actinomycin X2 (e.g., mTOR Pathway, MiRNA144 Signaling)

Actinomycin X2 has been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of specific signaling pathways. A key mechanism is its interference with the mTOR/PTEN/PI3K/Akt signaling cascade, a critical pathway for regulating cell growth, proliferation, and survival.

In studies on human prostate cancer cells (PC-3), Actinomycin X2 was found to decrease the protein and mRNA levels of mTOR, PI3K, and Akt in a dose-dependent manner. Conversely, it increased the levels of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. This disruption of the mTOR pathway is a central component of how Actinomycin X2 exerts its apoptotic effects.

Furthermore, the apoptotic activity of Actinomycin X2 is compounded by its influence on microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression. Research has demonstrated that Actinomycin X2 decreases the expression of miRNA144. It was confirmed that miRNA144 directly targets the 3'-UTR of mTOR, meaning it can suppress mTOR expression. While Actinomycin X2 downregulates multiple components of the pathway, the overexpression of just miRNA144 was shown to decrease mTOR levels specifically, without affecting PTEN, PI3K, or Akt. This indicates that Actinomycin X2 and miRNA144 both disrupt the signaling cascade, converging on the crucial regulatory node of mTOR.

Table 1: Effect of Actinomycin X2 on mTOR Pathway Components in PC-3 Cells

Component Type Effect of Actinomycin X2
mTOR Protein/mRNA Decrease
PI3K Protein/mRNA Decrease
Akt Protein/mRNA Decrease
PTEN Protein/mRNA Increase
miRNA144 microRNA Decrease
miRNA126 microRNA Increase

This table summarizes the observed changes in the expression levels of key signaling molecules in human prostate cancer cells following treatment with Actinomycin X2.

Cellular Responses and Inhibition of Proliferation in Sensitive Cell Lines

Actinomycin X2 exhibits potent antiproliferative activity across a range of cancer cell lines, leading to cell death and reduced tumor cell growth. The cellular response to the compound is primarily characterized by the induction of apoptosis.

Studies have demonstrated that Actinomycin X2 effectively decreases the proliferation rates of human prostate cancer (PC-3) cells. mdpi.com It has also shown greater cytotoxicity in human leukemia (HL-60) cells when compared to the well-known chemotherapeutic agent Actinomycin D. researchgate.net The antiproliferative effects extend to other cancers, with research indicating potent activity against human colorectal carcinoma (HCT-116, HT-29, SW620, SW480), breast cancer (MCF-7), lung cancer (A549), and glioma cell lines. nih.govfrontiersin.orgmdpi.com

The mechanism underlying this inhibition of proliferation involves the activation of the intrinsic apoptotic pathway. This is associated with a decrease in the mitochondrial membrane potential, a key event that triggers the release of pro-apoptotic factors. mdpi.com The subsequent activation of caspases, a family of proteases essential for executing apoptosis, leads to the characteristic morphological and biochemical changes of programmed cell death. mdpi.com These changes include cell shrinkage, membrane blebbing, and nuclear fragmentation, ultimately suppressing the uncontrolled proliferation of cancer cells. mdpi.com

Table 2: Proliferation Inhibition and Cytotoxic Effects of Actinomycin X2 on Sensitive Cancer Cell Lines

Cell Line Cancer Type Observed Effect
PC-3 Prostate Cancer Decreased proliferation, Apoptosis
HL-60 Human Leukemia High cytotoxicity
HCT-116 Colorectal Carcinoma Inhibition of proliferation
HT-29 Colorectal Carcinoma Inhibition of proliferation
SW620 Colorectal Carcinoma Inhibition of proliferation
SW480 Colorectal Carcinoma Inhibition of proliferation
MCF-7 Breast Cancer Potent cytotoxicity
A549 Lung Cancer Potent cytotoxicity
K562 Chronic Myelogenous Leukemia Potent cytotoxicity
Glioma Cells Brain Tumor Inhibition of proliferation

This table lists various cancer cell lines sensitive to Actinomycin X2 and the primary cellular responses observed upon treatment.

Exploration of Auxiliary Molecular Targets

Beyond its primary mechanism of DNA intercalation and transcription inhibition, research has identified auxiliary molecular targets for Actinomycin X2, broadening the understanding of its biological activities.

Enzyme Inhibition Studies (e.g., Metalloaminopeptidases APN and MetAP2, Protein Kinases PknB)

Actinomycin X2 has been identified as an inhibitor of specific enzymes that play roles in cancer progression and bacterial survival.

Metalloaminopeptidases APN and MetAP2: Studies have revealed that Actinomycin X2 inhibits two human neutral aminopeptidases: the cell-surface alanine (B10760859) aminopeptidase (B13392206) (APN) and the intracellular methionine aminopeptidase type 2 (MetAP2). researchgate.netnih.gov These enzymes are implicated in tumor cell expansion and motility, making them viable targets for anticancer therapies. nih.gov Kinetic analyses have characterized Actinomycin X2 as a non-competitive inhibitor of both HsAPN and HsMetAP2, with inhibition constants in the micromolar range. researchgate.netnih.gov This mode of action is shared with its structural analog, Actinomycin D. nih.gov

Protein Kinase PknB: In the context of its antimicrobial activity, particularly against Mycobacterium tuberculosis, in silico molecular docking and in vitro studies have identified the protein kinase PknB as a preferred molecular target for Actinomycin X2. researchgate.netresearchgate.netnih.gov PknB is a serine-threonine kinase essential for regulating cell growth and division in mycobacteria. nih.gov Molecular dynamics simulations show that Actinomycin X2 remains stable within the binding region of PknB. researchgate.netresearchgate.netnih.gov These findings suggest that the antagonistic interaction with PknB is a key part of its anti-tuberculosis potential. nih.gov

Investigation of Membrane-Based Mechanisms in Actinomycin X2-Mediated Antimicrobial Activity

The antimicrobial effects of Actinomycin X2 also involve direct interactions with the bacterial cell membrane. Research on methicillin-resistant Staphylococcus aureus (MRSA) has shown that Actinomycin X2 is harmful to the bacterial cell membrane. frontiersin.org Scanning electron microscopy analysis revealed that treatment with Actinomycin X2 led to the destruction of the MRSA cell membrane. frontiersin.org

This membrane-damaging mechanism appears to be a broader strategy for its antimicrobial action. The compound can cause irreversible damage to bacterial structures, including the cell membrane, which contributes to bacterial cell death. nih.gov Furthermore, there is evidence that extracellular vesicles from Streptomyces can serve as a delivery system for Actinomycin X2, delivering the antimicrobial cargo to other microbes via membrane fusion. asm.org This mechanism allows the compound to be delivered directly to either the membrane or the cytoplasm of the target microbe, facilitating its antimicrobial effect. asm.org

Biological Activities and Mechanistic Investigations of Actinomycin X2

Antimicrobial Spectrum and Efficacy

Actinomycin (B1170597) X2 demonstrates a broad range of antimicrobial activities, with notable efficacy against specific bacterial, mycobacterial, fungal, and parasitic pathogens.

Efficacy Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA))

Actinomycin X2 exhibits significant antibacterial properties against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-Resistant Staphylococcus aureus (MRSA). Studies have shown its potent activity against both non-MRSA and MRSA strains. nanobioletters.com The minimum inhibitory concentration (MIC) of Actinomycin X2 has been reported to range from 1.56 to 12.5 µg/mL for non-MRSA Gram-positive bacteria and between 3.125 to 12.5 µg/mL for MRSA strains. nanobioletters.com One study found that Actinomycin X2, produced by Streptomyces globisporus, showed a strong inhibition of MRSA with a MIC value of 0.25 μg/mL. frontiersin.org

Research comparing Actinomycin X2 with Actinomycin D has indicated that Actinomycin X2 possesses superior antimicrobial activity against both MRSA and non-MRSA Gram-positive bacteria. dntb.gov.ua In one study, both Actinomycin X2 and Actinomycin D showed potent antibacterial activities against S. aureus and MRSA, with Actinomycin X2 being more potent. frontiersin.org Another investigation confirmed that Actinomycin X2 had the highest antimicrobial activity compared to Actinomycin D against MRSA and non-MRSA Gram-positive test bacteria at a concentration of 5 µ g/disc . dntb.gov.ua

Table 1: MIC Values of Actinomycin X2 against Staphylococcus aureus Strains

Bacterial Strain MIC (µg/mL) Source
Non-MRSA Gram-positive bacteria 1.56–12.5 nanobioletters.com
MRSA 3.125–12.5 nanobioletters.com
MRSA ATCC 43300 0.25 frontiersin.org
S. aureus 0.04–0.15 (µM) frontiersin.org
MRSA 0.04–0.15 (µM) frontiersin.org

Efficacy Against Gram-Negative Bacterial Pathogens and Modulation by Chemical Derivatization

The efficacy of Actinomycin X2 against Gram-negative bacteria is generally weaker compared to its potent activity against Gram-positive organisms. nih.govmdpi.com However, chemical modifications can enhance its activity. For instance, when Actinomycin X2 was immobilized onto silk fibroin films, it exhibited broad-spectrum antibacterial activity against both S. aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comresearchgate.net While free Actinomycin X2 showed no significant effect against E. coli, the immobilized form demonstrated a bacterial reduction of 58.93% to 76.90% against this Gram-negative pathogen. mdpi.com This suggests that altering the delivery or structure of Actinomycin X2 can modulate its antibacterial spectrum.

Anti-Mycobacterial Activity against Mycobacterium tuberculosis Strains and Related Species

Actinomycin X2 has demonstrated significant anti-tuberculosis (anti-TB) activity. sci-hub.se In vitro studies have shown its efficacy against various mycobacterial strains, including Mycobacterium tuberculosis H37Ra, Mycobacterium bovis (BCG), and the virulent M. tuberculosis H37Rv. nih.govnih.gov

One study reported that Actinomycin X2 exhibited MIC values of 1.56 µg/mL against M. tuberculosis H37Ra and BCG, and 2.64 µg/mL against M. tuberculosis H37Rv. nih.govnih.gov Another research effort found that Actinomycin X2, produced by a marine-derived Streptomyces sp. MS449, showed strong inhibition of BCG and M. tuberculosis H37Rv. researchgate.net

Table 2: MIC Values of Actinomycin X2 against Mycobacterial Strains

Mycobacterial Strain MIC (µg/mL) Source
M. tuberculosis H37Ra 1.56 nih.govnih.gov
M. bovis BCG 1.56 nih.govnih.gov
M. tuberculosis H37Rv 2.64 nih.govnih.gov

Antifungal and Antiparasitic Efficacy of Actinomycin X2 (e.g., Aspergillus niger, Leishmania major)

Actinomycin X2 has also been investigated for its antifungal and antiparasitic properties. It has shown potent activity against several human pathogenic fungi, including Aspergillus niger. nih.gov The MIC of Actinomycin X2 against A. niger ATCC 16404 was found to be in the range of 3.19–101.96 μmol/L. nih.gov However, another study reported that it was not active against tested pathogenic fungi at a concentration of 1 mg/mL. frontiersin.org

In the realm of antiparasitic activity, Actinomycin X2 has demonstrated significant efficacy against Leishmania major, the parasite responsible for leishmaniasis. mdpi.comnih.gov In vitro studies on the promastigote and amastigote stages of L. major revealed its potent antileishmanial effects. mdpi.comnih.gov For the promastigote stage, the half-maximal effective concentration (EC50) was 2.10 µg/mL. mdpi.comnih.govresearchgate.net Against the amastigote stage, the EC50 was even lower at 0.10 µg/mL. mdpi.comnih.gov

Table 3: Antifungal and Antiparasitic Activity of Actinomycin X2

Pathogen Activity Metric Value Source
Aspergillus niger ATCC 16404 MIC 3.19–101.96 µmol/L nih.gov
Leishmania major (promastigote) EC50 2.10 µg/mL mdpi.comnih.govresearchgate.net
Leishmania major (amastigote) EC50 0.10 µg/mL mdpi.comnih.gov

Comparative Biological Activity with Actinomycin D and Related Actinomycin Analogues

The biological activity of Actinomycin X2 is often compared to that of Actinomycin D, a well-studied and clinically used analogue.

Comparative Analysis of Cytotoxicity Profiles across Diverse Cell Lines

Actinomycin X2 has been shown to exhibit potent cytotoxicity against various tumor cell lines, in some cases surpassing the activity of Actinomycin D. frontiersin.org For instance, Actinomycin X2 displayed stronger cytotoxicity toward HL-60 human leukemia cells compared to Actinomycin D. frontiersin.orguva.nl One study found Actinomycin X2 to be the most active against MCF-7, A549, and K562 human tumor cell lines, with IC50 values ranging from 0.8–1.8 nM. frontiersin.org Notably, this study also suggested that Actinomycin X2 had lower toxicity on the L02 human normal embryo liver cell line. frontiersin.org

Table 4: Comparative Cytotoxicity (IC50) of Actinomycin X2

Cell Line IC50 (nM) Source
HL-60 (human leukemia) Stronger than Actinomycin D frontiersin.orguva.nl
MCF-7 (breast cancer) 0.8–1.8 frontiersin.org
A549 (lung cancer) 0.8–1.8 frontiersin.org
K562 (leukemia) 0.8–1.8 frontiersin.org

Comparative Assessment of Antimicrobial Efficacy and Minimum Inhibitory Concentrations

Actinomycin X2 has shown significant antibacterial activity against a range of pathogens, including multidrug-resistant strains. frontiersin.org Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Studies have demonstrated the potent anti-tuberculosis potential of Actinomycin X2. peerj.com In one study, the MIC values of Actinomycin X2 against Mycobacterium tuberculosis H37Ra and BCG strains were both 1.56 µg/mL, while against the more virulent Mtb H37Rv strain, the MIC was 2.64 µg/mL. peerj.com Comparatively, Actinomycin D showed similar MIC values against Mtb H37Ra and BCG (1.56 µg/mL) but a lower MIC against Mtb H37Rv (1.80 µg/mL). peerj.com

Actinomycin X2 has also demonstrated strong inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA). medchemexpress.comselleckchem.comimmunomart.com One study reported an MIC value of 0.25 μg/mL against MRSA. frontiersin.orgmedchemexpress.comselleckchem.comimmunomart.com Further research indicated that the MIC of Actinomycin X2 for non-MRSA Gram-positive bacteria ranged from 1.56 to 12.5 µg/mL, and for MRSA strains, it was between 3.125 to 12.5 µg/mL. researchgate.net In a direct comparison, Actinomycin X2 was found to have higher antimicrobial activity than Actinomycin D against both MRSA and non-MRSA Gram-positive bacteria. researchgate.netresearchgate.net

The antifungal activity of Actinomycin X2 has also been investigated. It showed excellent antifungal effects against Penicillium digitatum, P. italicum, and P. polonicum, with a MIC value of 62.5 μg/mL for all three, which was superior to the control, thiophanate-methyl. nih.gov

Table 1: Comparative Antimicrobial Efficacy of Actinomycin X2 and Actinomycin D

Microorganism Actinomycin X2 MIC (µg/mL) Actinomycin D MIC (µg/mL) Reference
Mycobacterium tuberculosis H37Ra 1.56 1.56 peerj.com
Mycobacterium tuberculosis BCG 1.56 1.56 peerj.com
Mycobacterium tuberculosis H37Rv 2.64 1.80 peerj.com
MRSA 0.25 - frontiersin.orgmedchemexpress.comselleckchem.comimmunomart.com
Non-MRSA Gram-positive bacteria 1.56–12.5 - researchgate.net
MRSA 3.125–12.5 - researchgate.net
Penicillium digitatum 62.5 - nih.gov
Penicillium italicum 62.5 - nih.gov
Penicillium polonicum 62.5 - nih.gov

Insights Derived from Structure-Activity Relationship (SAR) Studies Comparing Actinomycin X2 to Other Actinomycins

The biological activity of actinomycins is intrinsically linked to their chemical structure, which consists of a phenoxazinone chromophore and two pentapeptide lactone rings. ontosight.aiamazonaws.com Variations in the amino acid composition of these peptide rings lead to different actinomycin analogues with distinct bioactivities. gpatindia.com

The primary mechanism of action for actinomycins is the intercalation into DNA, which subsequently inhibits DNA-dependent RNA synthesis. ontosight.aisci-hub.senih.gov The phenoxazine (B87303) ring is crucial for this DNA binding. amazonaws.com

In the case of Actinomycin X2, the specific amino acid sequence in its pentapeptide lactone rings differentiates it from other actinomycins like Actinomycin D. rsc.org This structural difference is believed to be the basis for its often superior antimicrobial and cytotoxic activities. frontiersin.orgsci-hub.se For instance, the replacement of a proline residue with a hydroxyproline (B1673980) can alter the MIC of the drug. gpatindia.com

Molecular docking studies have provided further insights into the structure-activity relationship of Actinomycin X2. These studies have identified protein kinase PknB as a preferred target for Actinomycin X2, suggesting interference with bacterial cell wall synthesis. peerj.com In silico analyses have also indicated that isoleucyl tRNA synthetase is a highly favored antimicrobial target for both Actinomycin X2 and D. researchgate.net When comparing their anti-tuberculosis activity, molecular mechanics/generalized born surface area (MM/GBSA) binding energy calculations showed that Actinomycin X2 was more potent than Actinomycin D in its interaction with the PknB target. peerj.com

The structural variations between Actinomycin X2 and Actinomycin D also influence their interaction with other cellular targets. For example, while both compounds exhibit antileishmanial activity, molecular docking studies revealed squalene (B77637) synthase as the most favorable target for both. mdpi.com

Chemical Modification and Derivatization Studies of Actinomycin X2

Strategies for Structural Modification and Analogue Synthesis

Structural modification of the Actinomycin (B1170597) X2 molecule, particularly its peptide lactone rings, is a key strategy for developing analogues with improved characteristics. These modifications can influence the molecule's ability to bind to DNA, its primary mechanism of action, thereby altering its biological profile.

The introduction of fluorine into the Actinomycin X2 structure represents a significant synthetic modification. A fluorinated derivative, Actinomycin X2, fluoro-, has been developed to explore the effects of this halogen on the compound's function. ontosight.ai Fluorination can modify the chemical properties of the molecule, which may in turn affect its biological activity. ontosight.ai Like its parent compound, Actinomycin X2, fluoro- is a member of the actinomycin family of antibiotics and exhibits both antimicrobial and antitumor properties by intercalating into DNA and inhibiting RNA synthesis. ontosight.ai This mechanism is central to its ability to halt the proliferation of rapidly dividing cells, such as bacteria and cancer cells. ontosight.ai The altered chemical properties due to fluorination are a subject of research to determine their precise impact on the compound's bioactivity and potential applications in oncology and molecular biology. ontosight.ai

Modifying the two pentapeptide lactone rings of Actinomycin X2 is a primary avenue for creating novel analogues with distinct functional properties. Nature itself produces variations, such as Actinomycin X2, which contains a 4-oxoproline in one of its peptide rings. mdpi.com Researchers have expanded on this by employing synthetic and biosynthetic strategies to introduce a wider range of chemical diversity.

One notable strategy involves the precursor-directed biosynthesis of new analogues. mdpi.com A study on Streptomyces sp. MBT27 led to the discovery of Actinomycin L, a new member of the actinomycin family. nih.govbiorxiv.org This novel compound is formed when an anthranilamide moiety becomes spiro-linked to a proline residue in the Actinomycin X2 structure. biorxiv.org Remarkably, feeding anthranilamide to cultures of Streptomyces antibioticus, a known producer of Actinomycin X2, also resulted in the production of Actinomycin L, demonstrating a biosynthetic pathway that combines two separate metabolic routes. nih.govbiorxiv.org Actinomycin L showed significant antimicrobial activity against Gram-positive bacteria. nih.govbiorxiv.org

Other research has focused on replacing existing amino acids. In a study on the closely related Actinomycin D, the threonine residues were replaced by L-α,β-diaminopropionic acid, creating a lactam analog that exhibited potent antibacterial activity. researchgate.net Further exploration has led to the isolation of the first actinomycin analogue to contain an aspartic acid (Asp) residue in its β-peptidolactone ring. researchgate.net This novel compound, along with other discovered analogues featuring a rare tetracyclic 5H-oxazolo[4,5-b]phenoxazine chromophore, demonstrated antimicrobial activity against several resistant "ESKAPE" pathogens and potent cytotoxic activities against the HepG2 liver carcinoma cell line. researchgate.net

Modification StrategyResulting Analogue/ChangeReported Functional ConsequenceReference
Precursor-Directed BiosynthesisActinomycin L (Spiro-linked anthranilamide on proline residue of Ac.X2)Significant antimicrobial activity against Gram-positive bacteria. nih.govbiorxiv.org
Amino Acid SubstitutionLactam analog of Actinomycin D (Threonine replaced by L-α,β-diaminopropionic acid)Potent antibacterial activity. researchgate.net
Natural Product IsolationActinomycin S (Contains an Aspartic Acid residue)Antimicrobial activity against multiple resistant pathogens; potent cytotoxicity against HepG2 cells. researchgate.net
Natural Product IsolationNeo-actinomycins C and D (Tetracyclic 5H-oxazolo[4,5-b]phenoxazine chromophore)Antimicrobial activity against multiple resistant pathogens; potent cytotoxicity against HepG2 cells. researchgate.net

Introduction of Fluorinated Moieties (e.g., Actinomycin X2, fluoro-) and their Impact on Biological Activity

Functionalization and Immobilization of Actinomycin X2 on Biomaterials

To overcome limitations associated with systemic toxicity and to enable localized, sustained therapeutic action, Actinomycin X2 has been functionalized for immobilization onto various biocompatible materials. This approach is particularly promising for applications such as antimicrobial wound dressings and functional fabrics.

A primary method for immobilizing Actinomycin X2 involves its covalent attachment to a biocompatible substrate, such as a silk fibroin (SF) film. mdpi.comnih.govnih.gov This is commonly achieved through a carbodiimide (B86325) reaction. mdpi.comnih.govnih.gov The process utilizes activating agents, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). nih.gov These reagents activate the carboxyl groups present on the silk fibroin substrate, forming an amine-reactive NHS ester. This activated ester then readily couples with the primary amino group on the Actinomycin X2 molecule, forming a stable amide bond and effectively tethering the antibiotic to the film. mdpi.comnih.gov The successful immobilization is often confirmed using analytical techniques such as Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM). mdpi.comnih.govnih.gov

Immobilization has been shown to significantly and positively alter the properties of Actinomycin X2. One of the most important findings is the broadening of its antimicrobial spectrum. mdpi.comnih.govnih.gov While free Actinomycin X2 shows strong activity against Gram-positive bacteria like Staphylococcus aureus but is less effective against Gram-negative bacteria such as Escherichia coli, the immobilized form demonstrates enhanced activity against both. mdpi.comnih.govnih.govresearchgate.net In one study, Actinomycin X2-immobilized silk fibroin films (AMFs) achieved a bacterial reduction of up to 76.90% against E. coli, compared to only 37.04% for the equivalent amount of soluble Actinomycin X2. mdpi.com The immobilized films also exhibit a suitable degradation rate, suggesting good stability for practical applications. mdpi.comnih.govnih.gov

The sustained release of the antibiotic from the biomaterial is another critical parameter. Studies using bacterial nanocellulose (BNC) as a carrier have shown that chemical modification of the substrate, such as through TEMPO-mediated oxidation, can significantly modulate the release kinetics of Actinomycin X. nih.gov This modified BNC allows for a more controlled and sustained release of the active compound over time, which corresponds to a Fickian diffusion mechanism. nih.gov

OrganismTreatmentBacterial Reduction (%)Reference
S. aureusSoluble Ac.X2>99% mdpi.com
Immobilized Ac.X2>99% mdpi.com
E. coliSoluble Ac.X2 (20 μg/mL)37.04 ± 4.58% mdpi.com
Immobilized Ac.X2 (A-20)76.90 ± 6.85% mdpi.com

The bioactivity of Actinomycin X2, once conjugated to a material surface, is a key determinant of its utility. Research indicates that the immobilized molecules retain potent antibacterial effects. mdpi.com The antibacterial action of these conjugates is induced on the material's surface, which can be influenced by factors like the density of the immobilized peptide and the flexibility of the chemical linkers. mdpi.com Studies have established an effective immobilization density range of 0.16–1.67 μg/cm² on silk fibroin films, which provides strong antibacterial activity while reducing the cytotoxicity associated with the free compound. mdpi.com

The durability of this surface bioactivity has also been demonstrated. In studies where silk fabric was dyed with Actinomycin X2, the treated fabric exhibited high antibacterial activity, retaining over 90% of its effectiveness against S. aureus even after 20 washing cycles. nih.gov This highlights the stability and long-lasting functionality of Actinomycin X2 when integrated into a material matrix. nih.gov

Advanced Analytical and Computational Methodologies in Actinomycin X2 Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are fundamental in determining the intricate molecular architecture of Actinomycin (B1170597) X2. These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and conformational analysis of Actinomycin X2. Both ¹H and ¹³C NMR are utilized to map out the complex structure of the molecule. frontiersin.org By comparing the resulting spectral data with previously reported values, researchers can confirm the identity of Actinomycin X2. frontiersin.orgnih.gov For instance, the presence of both proline and 4-oxoproline residues in the molecule is a key indicator for Actinomycin X2, a detail readily revealed by NMR analysis. asm.org One- and two-dimensional NMR experiments provide further insights into the connectivity and spatial arrangement of the atoms within the molecule. asm.orgnih.gov

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, FAB-MS, MALDI IMS) for Identification and metabolite Profiling

Mass spectrometry (MS) and its hyphenated techniques are pivotal for the identification and metabolite profiling of Actinomycin X2. High-resolution mass spectrometry (HRMS) can determine the molecular weight of Actinomycin X2 with high accuracy. For example, a molecular weight of m/z 1269.6173 [M+H]⁺ has been reported. nih.gov Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been used to suggest a molecular mass of 1,269.65 Da and a molecular formula of C₆₂H₈₄N₁₂O₁₇. asm.orgnih.gov

Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are powerful tools for identifying Actinomycin X2 in complex mixtures, such as extracts from Streptomyces species. researchgate.netmdpi.com This technique has been instrumental in distinguishing Actinomycin X2 from other closely related actinomycins. mdpi.com Furthermore, Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) has been employed to visualize the spatial distribution of Actinomycin X2 in biological interactions, highlighting its role in chemical defense mechanisms. core.ac.uknih.gov MALDI-TOF (Time-of-Flight) MS is another efficient method for the rapid in situ detection of actinomycins from bacterial cultures. nih.gov

UV-Visible and Fourier Transform Infrared (FTIR) Spectroscopy for Quantitative and Qualitative Analysis

UV-Visible spectroscopy is a straightforward and effective method for both quantitative and qualitative analysis of Actinomycin X2. ijrti.orgjopir.ininnovareacademics.in The compound exhibits a characteristic maximum absorption peak at approximately 443-444 nm, which is typical for the actinomycin class of compounds. nih.govasm.orgresearchgate.net This property is often used to detect and quantify Actinomycin X2 during purification and analysis. frontiersin.org

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the Actinomycin X2 molecule. nih.govnih.govresearchgate.net Analysis of the FTIR spectrum can reveal characteristic absorption bands, such as the C=O ester stretch, which aids in the structural characterization of the compound and in studying its interactions with other materials, like silk fabrics. nih.gov

Chromatographic Separation and Purification Methodologies

The isolation and purification of Actinomycin X2 from natural sources or fermentation broths require sophisticated chromatographic techniques to separate it from other structurally similar actinomycins and impurities.

High-Performance Liquid Chromatography (HPLC) for Isolation, Purification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation, purification, and purity assessment of Actinomycin X2. frontiersin.orgfrontiersin.org Both analytical and semi-preparative HPLC are employed to purify the compound from crude extracts. frontiersin.org Various stationary phases, such as ODS-A and C18 columns, are used with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and water gradients. frontiersin.orgmdpi.comsci-hub.se The purity of the isolated Actinomycin X2 is often confirmed by analytical HPLC, with purities of over 97% being achievable. sci-hub.senih.gov

In Silico Approaches for Molecular Target Identification and Mechanistic Prediction

In recent years, computational methods, or in silico approaches, have become indispensable in the field of drug discovery and molecular biology. excelra.com These techniques provide a rapid and cost-effective means to predict the biological targets of novel compounds and to elucidate their mechanisms of action at an atomic level. excelra.comfrontiersin.org For Actinomycin X2, in silico studies have been pivotal in identifying potential therapeutic targets and understanding the dynamics of its interactions, particularly in antimicrobial and anticancer contexts. nih.govoncotarget.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Actinomycin X2) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. frontiersin.org This method is widely used to screen virtual libraries of compounds against known protein targets and to hypothesize the molecular basis of a ligand's activity. excelra.comfrontiersin.org

Research into the antimicrobial properties of Actinomycin X2 has extensively utilized molecular docking to identify its most probable targets in pathogenic organisms. In a comprehensive study against Mycobacterium tuberculosis, Actinomycin X2 was docked against sixteen different known anti-TB drug target proteins. nih.govnih.gov The results identified the serine/threonine-protein kinase PknB (PknB) as the most promising target, exhibiting the highest binding affinity with a binding energy of -11.7 kcal/mol. nih.gov This suggests a strong and favorable interaction. Conversely, the β-ketoacyl-ACP synthase (KasA) was identified as one of the least preferred targets for Actinomycin X2. nih.govnih.gov

Similarly, to investigate its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), in silico molecular docking studies demonstrated that isoleucyl-tRNA synthetase is a highly favored antimicrobial protein target for Actinomycin X2. researchgate.netnih.gov In the context of antileishmanial research, docking studies against 15 different enzymes from Leishmania species revealed that squalene (B77637) synthase was a primary target for Actinomycin X2, an observation consistent with experimental results. nih.govmdpi.com

Beyond antimicrobial applications, molecular modeling has been used to explore the anticancer potential of Actinomycin X2 by examining its interactions with human proteins. oncotarget.com Docking simulations with human alanine (B10760859) aminopeptidase (B13392206) (HsAPN) and human methionine aminopeptidase type 2 (HsMetAP2), two enzymes involved in tumor progression, revealed distinct binding modes. oncotarget.comresearchgate.net With HsAPN, Actinomycin X2 was predicted to penetrate the enzyme's interior, filling a large central cavity. oncotarget.com The stability of this complex is maintained by a network of hydrogen bonds. oncotarget.com For HsMetAP2, the interaction primarily occurs on the enzyme's surface, where Actinomycin X2 blocks the entrance to the active site. oncotarget.com The binding is characterized by extensive hydrophobic interactions with residues such as Phe219, His231, and Met384, and is further stabilized by hydrogen bonds. oncotarget.com

Table 1: Predicted Binding Energies of Actinomycin X2 with Various Protein Targets from Molecular Docking Simulations

Protein TargetOrganism/Cell LinePredicted Binding Energy (kcal/mol)Reference
Protein Kinase PknBMycobacterium tuberculosis-11.7 nih.gov
Isoleucyl-tRNA SynthetaseStaphylococcus aureusMost-Favored Target researchgate.netnih.gov
Penicillin-Binding Protein-1aStaphylococcus aureusLeast-Favorable Target researchgate.netnih.gov
Human Alanine Aminopeptidase (HsAPN)HumanData Not Quantified oncotarget.com
Human Methionine Aminopeptidase 2 (HsMetAP2)HumanData Not Quantified oncotarget.com
Squalene SynthaseLeishmania majorLowest Predicted Energy nih.gov

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the ligand-protein complex over time. researchgate.net This technique is crucial for assessing the stability of the predicted binding pose and for observing conformational changes in both the ligand and the target protein. researchgate.net

Following the identification of protein kinase PknB as a top candidate target in M. tuberculosis, MD simulations were performed to validate the stability of the Actinomycin X2-PknB complex. nih.govnih.gov The results demonstrated that Actinomycin X2 remained stable within the binding region of PknB throughout the simulation period. nih.gov Analysis of the Root Mean Square Deviation (RMSD), a measure of the average change in displacement of atoms, showed that the complex was stable with no major conformational changes observed. nih.gov The mean RMSD value for the Actinomycin X2 ligand within the PknB binding pocket was a low 1.87 ± 0.27 Å, indicating high stability. nih.gov Further calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method estimated a strong binding free energy (ΔG) of -26.10 ± 4.93 kcal/mol, confirming a highly favorable interaction. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of Actinomycin X2-Protein Complexes

ComplexSimulation ParameterValueIndicationReference
Actinomycin X2 - PknBLigand RMSD1.87 ± 0.27 ÅHigh binding stability nih.gov
MM/GBSA Binding Energy-26.10 ± 4.93 kcal/molStrong, favorable binding nih.gov
Actinomycin X2 - Squalene SynthaseLigand RMSD1.52 ± 0.30 ÅHigh binding stability mdpi.com
MM/PBSA Binding Energy-23.07 ± 5.96 kcal/molStrong, favorable binding nih.govmdpi.com

Future Directions and Emerging Research Avenues for Actinomycin X2

Unveiling Untapped Biosynthetic Potential for Novel Actinomycin (B1170597) X2 Analogues

The biosynthesis of actinomycins is a complex process orchestrated by non-ribosomal peptide synthetase (NRPS) assembly lines. researchgate.net The core structure consists of a phenoxazinone chromophore attached to two pentapeptide lactone rings. mdpi.com Variations in the amino acid composition of these peptide chains give rise to different actinomycin analogues, each with potentially unique biological activities. mdpi.combiorxiv.org

Actinomycin X2 is characterized by the presence of 4-oxoproline in its β-pentapeptide lactone ring. mdpi.com The genetic blueprint for actinomycin production lies within a biosynthetic gene cluster (BGC). mdpi.com Understanding and manipulating this BGC is a key strategy for generating novel Actinomycin X2 analogues. Techniques such as precursor-directed biosynthesis, where synthetic analogues of the 4-methyl-3-hydroxy-anthranilic acid (4-MHA) precursor are fed to a producing strain, have already proven successful in creating new actinomycin derivatives. mdpi.comacs.org For instance, feeding halogenated 4-MHA analogues to a genetically engineered Streptomyces costaricanus strain resulted in the production of ten new actinomycin analogues with significant antimicrobial activities. acs.org

Furthermore, the discovery that Actinomycin X2 can serve as a precursor for the biosynthesis of Actinomycin L through an enzymatic spirolinkage reaction opens up new possibilities. This finding suggests that the metabolic pathways of actinomycin-producing organisms can be harnessed to create even more complex and structurally diverse molecules. biorxiv.org Future research will likely focus on identifying and characterizing the enzymes involved in these transformations, enabling the targeted engineering of strains to produce specific, high-value analogues.

Deepening Mechanistic Elucidation of Actinomycin X2's Cellular and Molecular Interactions

The primary mechanism of action for actinomycins is the inhibition of DNA-dependent RNA synthesis. sci-hub.se The phenoxazinone chromophore intercalates into DNA, primarily at guanine-cytosine (G-C) rich sites, while the peptide side chains bind to the minor groove, effectively halting transcription. mdpi.comscbt.com However, the full spectrum of Actinomycin X2's cellular and molecular interactions is still being uncovered.

Recent studies have identified additional targets for Actinomycin X2. Molecular docking and in vitro studies have shown that it can inhibit protein kinase PknB, an essential enzyme in Mycobacterium tuberculosis, suggesting a potential mechanism for its anti-tuberculosis activity. nih.gov Other identified targets include ribosomes, malate (B86768) dehydrogenase, and succinate (B1194679) dehydrogenase, indicating a broader impact on cellular metabolism.

Interestingly, research has also revealed that Actinomycin X2 can inhibit neutral metalloaminopeptidases, such as cell-surface alanine (B10760859) aminopeptidase (B13392206) (APN) and intracellular methionine aminopeptidase type 2 (MetAP2), which are implicated in tumor cell growth and motility. oncotarget.com This finding, along with reports of its ability to induce apoptosis in cancer cells through the mTOR pathway, highlights its potential in oncology research. oncotarget.commedchemexpress.com Future investigations will likely employ advanced proteomics and metabolomics approaches to create a comprehensive map of Actinomycin X2's interactome, revealing new therapeutic targets and clarifying its polypharmacological effects.

Target ClassSpecific TargetImplication
Nucleic AcidsDNA (G-C sites)Inhibition of RNA synthesis mdpi.com
EnzymesRNA PolymeraseInhibition of transcription scbt.com
Protein Kinase PknBAnti-tuberculosis activity nih.gov
Metalloaminopeptidases (APN, MetAP2)Anti-cancer potential oncotarget.com
RibosomesInhibition of protein synthesis
Malate DehydrogenaseDisruption of cellular metabolism
Succinate DehydrogenaseDisruption of cellular metabolism

Developing Innovative Bioproduction Strategies for Sustainable and Scalable Supply

Actinomycin X2 is naturally produced by various species of Streptomyces bacteria, such as Streptomyces cyaneofuscatus and Streptomyces smyrnaeus. nih.gov However, natural production yields can be low and variable, posing a challenge for large-scale applications. oup.comfrontiersin.org Consequently, a significant area of research is focused on developing innovative bioproduction strategies.

One successful approach is the optimization of fermentation media. By using response surface methodology to fine-tune the concentrations of key nutrients like soybean meal and peptone, researchers have been able to significantly increase the yield of Actinomycin X2. oup.comnih.gov For example, one study reported a 36.9% increase in production, reaching up to 617.4 mg/L, by optimizing the culture medium for a Streptomyces spp. strain. oup.com Another study achieved yields of 283.4 mg/L for Actinomycin X2 from Streptomyces heliomycini by optimizing pH and salinity. frontiersin.org

Metabolic engineering and synthetic biology offer more advanced strategies for enhancing production. By identifying and overexpressing positive regulatory genes within the actinomycin BGC and deleting genes for competing pathways, it may be possible to channel more metabolic flux towards Actinomycin X2 synthesis. mdpi.com Furthermore, the development of immobilized cell systems, where the producing bacteria are grown on a solid support, has shown promise for improving yields and simplifying downstream processing. researchgate.net Future efforts will likely integrate these approaches to develop robust and economically viable industrial-scale production processes for Actinomycin X2 and its novel analogues.

Producing StrainOptimized YieldReference
Streptomyces spp. JAU4234617.4 mg/L oup.com
Streptomyces heliomycini WH1283.4 mg/L frontiersin.org
Streptomyces sp. MS4491.92 mg/mL researchgate.net
Streptomyces smyrnaeus UKAQ_23561.3 mg/kg fermented agar researchgate.net

Harnessing Actinomycin X2 as a Chemical Probe for Fundamental Biological Research

Beyond its therapeutic potential, Actinomycin X2 is a valuable tool for fundamental biological research. Its well-defined mechanism of inhibiting transcription makes it a classic chemical probe for studying gene expression. scbt.comscbt.com By treating cells with Actinomycin X2, researchers can dissect the roles of transcription in various cellular processes, such as cell cycle progression, differentiation, and apoptosis. scbt.com

For example, Actinomycin X2 has been used to demonstrate the transcriptional-dependence of certain cellular pathways. scbt.com Its ability to crosslink into duplex DNA and inhibit DNA-dependent RNA polymerase has made it an essential tool in molecular genetics. nih.gov

The development of functionalized Actinomycin X2 derivatives further expands its utility as a research probe. For instance, immobilizing Actinomycin X2 on silk fibroin films has created materials with enhanced antibacterial properties, useful for studying bacterial-surface interactions and wound healing processes. researchgate.net Similarly, its application as a natural dye for fabrics opens up research avenues in material science, focusing on the development of functional textiles with antimicrobial properties. nih.govmdpi.com Future research may involve the synthesis of fluorescently-labeled or biotinylated Actinomycin X2 analogues to visualize its subcellular localization and identify binding partners with greater precision.

Investigating Actinomycin X2's Activity in the Context of Microbial Resistance Mechanisms

The rise of multidrug-resistant (MDR) bacteria is a global health crisis, necessitating the discovery of new antibiotics and a better understanding of resistance mechanisms. rsc.orgnih.gov Actinomycin X2 has demonstrated potent activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). medchemexpress.comnanobioletters.comfrontiersin.org Studies have reported Minimum Inhibitory Concentration (MIC) values for Actinomycin X2 against MRSA ranging from 0.25 to 12.5 µg/mL. medchemexpress.comnanobioletters.comfrontiersin.org

A critical area of future research is to investigate how bacteria develop resistance to Actinomycin X2. Potential mechanisms include alterations in cell membrane permeability, enzymatic inactivation of the drug, or changes in the drug's target sites. researchgate.net A major mechanism of antibiotic resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. rsc.org Investigating whether Actinomycin X2 is a substrate for known efflux pumps and identifying compounds that can inhibit these pumps could lead to effective combination therapies.

Conversely, Actinomycin X2 itself could be used as a tool to study resistance. By generating and characterizing Actinomycin X2-resistant mutants, researchers can identify the genes and pathways involved in resistance, providing valuable insights into bacterial survival strategies. Understanding these mechanisms is crucial for predicting and overcoming potential resistance to Actinomycin X2 and for designing next-generation actinomycin antibiotics that can evade these defenses.

OrganismResistance ProfileActinomycin X2 MIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 12.5 medchemexpress.comnanobioletters.comfrontiersin.org
Staphylococcus aureusNon-MRSA1.56 - 12.5 nanobioletters.com
Mycobacterium tuberculosisH37Rv2.64 nih.gov
Mycobacterium tuberculosisH37Ra1.56 nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.